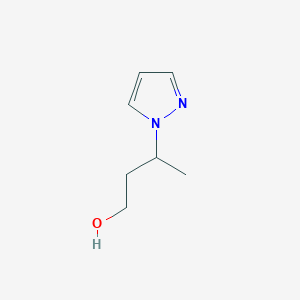

3-(1H-pyrazol-1-yl)butan-1-ol

Descripción

Overview of Nitrogen-Oxygen Donor Ligand Systems in Contemporary Chemical Research

Nitrogen-oxygen (N,O) donor ligands are a cornerstone of modern coordination chemistry due to their versatile binding properties and the stability they impart to metal complexes. alfa-chemistry.comresearchgate.net These ligands possess at least one nitrogen and one oxygen atom positioned to coordinate with a metal center, forming a chelate ring. This chelation effect enhances the thermodynamic stability of the resulting complexes compared to those formed with monodentate ligands. The diverse electronic and steric properties of N,O-ligands, which can be fine-tuned through synthetic modifications, allow for precise control over the chemical and physical attributes of the metal complexes. semanticscholar.org

The applications of metal complexes derived from N,O-donor ligands are extensive and impactful. In catalysis, they are employed in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. alfa-chemistry.comsemanticscholar.orgresearchgate.net The combination of a "hard" oxygen donor and a "soft" nitrogen donor allows these ligands to stabilize metals in various oxidation states and create catalytically active species. semanticscholar.org Furthermore, these complexes are investigated as models for biological systems, helping to elucidate the function of metalloenzymes. semanticscholar.org

Importance of Pyrazole-Based Ligands in Coordination and Organometallic Chemistry

Within the vast family of nitrogen-containing heterocycles, pyrazole (B372694) and its derivatives are particularly prominent in coordination and organometallic chemistry. researchgate.netresearchgate.net The pyrazole ring contains two adjacent nitrogen atoms, one of which is pyridinic (sp2-hybridized) and readily donates its lone pair of electrons to a metal center, while the other is pyrrolic (sp3-hybridized) and can become deprotonated to act as an anionic donor. This versatility allows pyrazoles to coordinate to metals in several modes: as neutral monodentate ligands, as bridging ligands between two or more metal centers, or as part of a larger polydentate chelating framework. researchgate.net

The utility of pyrazole-based ligands is demonstrated by their ability to form a wide array of coordination complexes with diverse structures and nuclearities, from simple mononuclear compounds to complex polynuclear clusters and metal-organic frameworks (MOFs). researchgate.netbohrium.com The steric and electronic properties of these ligands can be systematically altered by introducing substituents on the pyrazole ring, influencing the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net These complexes have found applications in catalysis, materials science as chemosensors and imaging agents, and as models for bioinorganic systems. researchgate.netbohrium.com

Contextualization of 3-(1H-pyrazol-1-yl)butan-1-ol within the Landscape of Functionalized Heterocyclic Scaffolds

This compound belongs to the class of functionalized heterocyclic scaffolds, which are molecules that feature a heterocyclic ring system appended with one or more functional groups. Such scaffolds are considered "privileged structures" in medicinal chemistry and materials science because they provide a three-dimensional framework that can be readily modified to interact with specific biological targets or to build larger molecular architectures. rsc.orgnih.govjmchemsci.com The combination of a pyrazole ring and a butanol side chain in this compound results in a bifunctional molecule with distinct properties.

The pyrazole moiety provides a site for metal coordination, as discussed previously. The butanol chain introduces a hydroxyl (-OH) group, which can also coordinate to a metal center, making the entire molecule a potential bidentate N,O-donor ligand. capes.gov.br The hydroxyl group also provides a site for hydrogen bonding, influencing the compound's solubility and its interactions in supramolecular assemblies. The chiral center at the third carbon of the butanol chain introduces the possibility of stereoisomerism, which is of particular interest in the synthesis of chiral catalysts and pharmaceuticals. The synthesis of related pyrazolyl alcohol ligands, such as (3,5-dimethyl-1H-pyrazol-1-yl)ethanol, and their coordination to various metal ions like Cu(II), Zn(II), and Cd(II) have been reported, demonstrating the bidentate N,O-coordination mode of this ligand type. capes.gov.br

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1007517-63-6 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Topological Polar Surface Area (TPSA) | 38.05 Ų |

| LogP | 0.8265 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Data sourced from chemical databases. chemscene.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-pyrazol-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(3-6-10)9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTISHUJSCJXXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629695 | |

| Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007517-63-6 | |

| Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Pyrazol 1 Yl Butan 1 Ol and Analogous Pyrazolyl Alcohols

Strategic Approaches to the Construction of the 1-Substituted Pyrazole (B372694) Core

The formation of the 1-substituted pyrazole core is a critical step in the synthesis of the target molecule. This can be achieved either by constructing the pyrazole ring with the sidechain precursor already attached to a hydrazine (B178648) derivative or, more commonly, by attaching the sidechain to a pre-formed pyrazole ring via N-alkylation.

Classic pyrazole synthesis, such as the Knorr cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, remains a foundational method. nih.govnih.govorganic-chemistry.org However, for N1-substituted pyrazoles like the target compound, direct N-alkylation of pyrazole is often more efficient.

A primary method for N-alkylation involves the reaction of pyrazole with a suitable electrophile, such as a 4-halobutan-1-ol derivative, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMSO. researchgate.netacs.org While effective, this method can sometimes lead to a mixture of N1 and N2 regioisomers when using unsymmetrically substituted pyrazoles. researchgate.netmdpi.com

A highly effective and regioselective alternative is the aza-Michael addition of pyrazole to an α,β-unsaturated precursor. For the synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol, this would involve the conjugate addition of pyrazole to crotonaldehyde (B89634) or a related but-2-en-1-ol (B7822390) derivative. researchgate.netresearchgate.net This reaction can often be performed under catalyst-free conditions or with mild acid or base catalysis, providing excellent regioselectivity for the desired N1 isomer. acs.org Subsequent reduction of the aldehyde or other functional group at the C1 position would yield the target primary alcohol.

Alternative N-alkylation strategies have also been developed, including the use of alcohol-derived electrophiles like trichloroacetimidates under Brønsted acid catalysis, which avoids the need for strong bases. mdpi.comsemanticscholar.org Furthermore, enzymatic methods using engineered transferase enzymes have demonstrated the potential for highly selective N-alkylations using simple haloalkanes, highlighting a move towards biocatalytic solutions. nih.gov

| Method | Electrophile/Precursor | Catalyst/Conditions | Regioselectivity | Ref. |

| Direct Alkylation | 4-Halobutan-1-ol derivative | K₂CO₃ / DMSO | N1/N2 mixture possible | researchgate.net, acs.org |

| Aza-Michael Addition | Crotonaldehyde / But-2-en-1-ol derivative | Catalyst-free or mild acid/base | High N1 selectivity | researchgate.net, researchgate.net |

| Acid-Catalyzed Alkylation | Butanol-derived trichloroacetimidate | Camphorsulfonic acid (CSA) | N1 favored (steric control) | mdpi.com, semanticscholar.org |

| Gas-Phase Catalysis | Butan-1,3-diol / Butanol | Crystalline aluminosilicate | High N1 selectivity | google.com, google.com |

| Biocatalysis | Haloalkane precursor | Engineered Methyltransferase | High N1 selectivity | nih.gov |

Methods for Stereocontrolled Introduction of the Butan-1-ol Moiety

The butan-1-ol moiety of the target compound contains a stereocenter at the C3 position. The generation of this chiral center with high enantiomeric purity is crucial for many applications and can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or the resolution of a racemic mixture.

Asymmetric catalysis offers an elegant and atom-economical approach to establishing the desired stereochemistry. Two primary strategies are applicable here: the asymmetric reduction of a prochiral ketone and the asymmetric aza-Michael addition.

In the first approach, a precursor such as 1-(1H-pyrazol-1-yl)butan-3-one would be synthesized. The prochiral ketone can then be subjected to asymmetric hydrogenation or transfer hydrogenation. This transformation is effectively catalyzed by transition metal complexes, typically ruthenium, rhodium, or iridium, bearing chiral ligands like BINAP or chiral diamines (e.g., TsDPEN). wikipedia.orgsigmaaldrich.comnih.gov These methods are known for their high enantioselectivities (often >99% ee) and broad substrate scope. nih.gov Organocatalytic methods, for instance, using Corey-Bakshi-Shibata (CBS) catalysts based on oxazaborolidines, also provide a powerful metal-free alternative for ketone reduction. wikipedia.orgrsc.org

A more direct route involves the enantioselective aza-Michael addition of pyrazole to an α,β-unsaturated carbonyl compound like crotonaldehyde. This reaction can be catalyzed by a variety of chiral organocatalysts, including those derived from cinchona alkaloids or chiral primary amines and their salts. researchgate.netnih.govnih.gov Such catalysts activate the enal via dienamine or iminium ion formation, facilitating a highly enantioselective nucleophilic attack by the pyrazole. The resulting chiral aldehyde can then be reduced to the target alcohol using standard reducing agents like sodium borohydride.

| Strategy | Precursor | Catalytic System | Key Features | Ref. |

| Asymmetric Hydrogenation | 1-(1H-pyrazol-1-yl)butan-3-one | Ru/Rh/Ir with Chiral Ligands (e.g., BINAP, TsDPEN) | High TON/TOF, excellent ee (>99%) | nih.gov |

| Asymmetric Transfer Hydrogenation | 1-(1H-pyrazol-1-yl)butan-3-one | Ru/Ir complexes with isopropanol (B130326) or formic acid | Mild conditions, high ee | wikipedia.org |

| Asymmetric Aza-Michael Addition | Crotonaldehyde | Chiral Primary Amines / Cinchona Alkaloids | Direct C-N bond formation, high ee | researchgate.net, nih.gov |

The use of a covalently bonded chiral auxiliary is a robust and reliable method for inducing stereoselectivity. The auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical outcome of a bond-forming reaction, after which it is cleaved and can often be recovered.

A well-established strategy involves the use of sulfinamides, such as Ellman's tert-butanesulfinamide auxiliary. nih.govosi.lvyale.edu For instance, a pyrazole-containing aldehyde could be condensed with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a methyl organometallic reagent (e.g., MeMgBr) to the imine, followed by reduction and hydrolytic removal of the auxiliary, would yield the chiral pyrazolyl amine, which can be further converted to the alcohol.

Alternatively, Evans' oxazolidinone auxiliaries can be employed. An oxazolidinone could be acylated with a pyrazole-containing acetic acid derivative. The resulting chiral imide can then undergo diastereoselective α-alkylation to introduce the methyl group, followed by reductive cleavage of the auxiliary to afford the chiral alcohol. These methods typically provide high diastereoselectivities and yield products of high enantiomeric purity.

When a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its constituent enantiomers. Enzymatic kinetic resolution and chiral chromatography are the most powerful techniques for this purpose.

Enzymatic Kinetic Resolution (EKR) is a widely used method for resolving racemic alcohols. It utilizes lipases, such as Candida antarctica lipase (B570770) B (CAL-B), to catalyze the enantioselective acylation of the alcohol in a non-aqueous solvent, using an acyl donor like vinyl acetate. mdpi.comscielo.br One enantiomer of the alcohol reacts significantly faster than the other, resulting in a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol, which can then be separated. researchgate.net For more efficient processes, dynamic kinetic resolution (DKR) can be employed, which combines the enzymatic resolution with an in-situ racemization of the slow-reacting alcohol enantiomer, often using a ruthenium catalyst, enabling a theoretical yield of 100% for the desired enantiomerically pure product. mdpi.comnih.gov

Chiral Chromatography offers a direct method for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are particularly effective. chromatographyonline.com Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, have demonstrated excellent resolving power for a wide range of chiral pyrazole derivatives. nih.govacs.orgnih.gov The choice of mobile phase, whether normal phase (e.g., hexane/ethanol) or polar organic mode, can be optimized to achieve baseline separation of the enantiomers. nih.govnih.govresearchgate.net

| Technique | Principle | Key Reagents/Materials | Outcome | Ref. |

| Enzymatic Kinetic Resolution (EKR) | Enantioselective acylation | Lipase (e.g., CAL-B), Acyl donor (e.g., vinyl acetate) | Separation of (R)-alcohol and (S)-ester (or vice versa) | mdpi.com, scielo.br |

| Dynamic Kinetic Resolution (DKR) | EKR + in-situ racemization | Lipase, Acyl donor, Racemization catalyst (e.g., Ru complex) | Theoretical 100% yield of one enantiomer | mdpi.com, nih.gov |

| Chiral HPLC/SFC | Differential interaction with CSP | Chiral column (e.g., Lux Cellulose, Whelk-O1) | Direct separation of enantiomers | nih.gov, chromatographyonline.com, nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of pyrazole derivatives has been an active area for the application of these principles. sigmaaldrich.com

For the synthesis of this compound, several green strategies can be implemented. The use of hazardous solvents like DMSO or chlorinated hydrocarbons can be replaced with more benign alternatives such as ethanol, or by performing reactions in water ("on water" conditions), which can sometimes accelerate reaction rates. rsc.org Solvent-free reactions, facilitated by microwave irradiation or mechanochemical mixing, offer further improvements by reducing waste and energy consumption. researchgate.net

The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. Asymmetric catalytic routes (Section 2.2.1) are inherently greener than methods relying on stoichiometric chiral auxiliaries. Biocatalysis, using either isolated enzymes or whole-cell systems for steps like N-alkylation or kinetic resolution, represents a particularly sustainable approach, as reactions are performed under mild conditions in aqueous media. nih.govnih.gov

Furthermore, improving atom economy through the design of synthetic routes like multicomponent reactions minimizes the formation of byproducts. nih.gov The use of safer reagents, such as substituting the highly toxic hydrazine with alternatives like semicarbazide (B1199961) hydrochloride for the construction of the pyrazole ring, also contributes to a safer and more sustainable process. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 1h Pyrazol 1 Yl Butan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete picture of the molecular connectivity and stereochemistry can be assembled.

Detailed 1D NMR (1H, 13C, etc.) Chemical Shift and Coupling Constant Analysis

The 1H and 13C NMR spectra of 3-(1H-pyrazol-1-yl)butan-1-ol are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus, with the electronegative nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group playing a key role.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the pyrazole ring protons and the protons of the butanol chain. The protons on the pyrazole ring (H-3', H-4', and H-5') are anticipated to appear in the downfield region, typically between 6.0 and 8.0 ppm, due to the aromatic nature of the ring. The protons on the butanol chain will be found in the upfield region. The proton attached to the carbon bearing the pyrazole ring (H-3) is expected to be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The protons of the terminal methylene group adjacent to the hydroxyl group (H-1) will be deshielded by the oxygen atom. The hydroxyl proton (OH) is expected to appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring are expected to resonate at lower field compared to the aliphatic carbons of the butanol chain. The carbon atom attached to the hydroxyl group (C-1) and the carbon atom attached to the pyrazole ring (C-3) will be the most deshielded among the butanol chain carbons.

The following tables present the predicted 1H and 13C NMR chemical shifts and coupling constants for this compound.

Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1a, H-1b | 3.65 - 3.80 | m | |

| H-2a, H-2b | 1.80 - 1.95 | m | |

| H-3 | 4.20 - 4.35 | m | |

| H-4 | 1.30 - 1.40 | d | ~6.5 |

| OH | Variable | br s | |

| H-3' | ~7.50 | d | ~1.8 |

| H-4' | ~6.25 | t | ~2.2 |

Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~60.5 |

| C-2 | ~38.0 |

| C-3 | ~55.0 |

| C-4 | ~20.0 |

| C-3' | ~139.0 |

| C-4' | ~105.5 |

Comprehensive 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Proton and Carbon Correlations and Spatial Proximity

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete structural framework of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is expected to reveal the connectivity of the butanol chain: H-1 with H-2, H-2 with H-3, and H-3 with H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It would allow for the unambiguous assignment of the protonated carbons. For example, the signal for C-1 would show a correlation with the H-1 protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for connecting different parts of the molecule. Key expected HMBC correlations include those between the pyrazole proton H-3' and carbons C-4' and C-5', and between the butanol proton H-3 and the pyrazole carbons C-3' and C-5', confirming the attachment of the butanol chain to the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. NOESY would be crucial for determining the preferred conformation of the molecule. For instance, correlations between the pyrazole protons and the protons on the butanol chain would provide insights into their spatial arrangement.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a broad absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. The C-H stretching vibrations of the aliphatic butanol chain would appear in the 2850-3000 cm-1 region. The pyrazole ring should exhibit characteristic C-H stretching vibrations above 3000 cm-1, as well as C=N and C=C stretching vibrations in the 1400-1600 cm-1 region. A strong C-O stretching band for the primary alcohol is expected around 1050 cm-1.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrazole ring vibrations are expected to be particularly Raman active. The symmetric stretching of the pyrazole ring would likely give a strong Raman band.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted Frequency Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| C-H (Pyrazole) | Stretching | 3050 - 3150 | Medium | Medium |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong | Strong |

| C=N (Pyrazole) | Stretching | 1550 - 1600 | Medium-Strong | Medium |

| C=C (Pyrazole) | Stretching | 1450 - 1550 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Molecular Architecture Determination

As no experimental crystal structure for this compound has been reported, a detailed analysis of its solid-state architecture is speculative. However, based on the principles of molecular geometry and data from closely related structures, we can infer its likely conformational preferences and stereochemical configuration.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

In the absence of experimental data, the bond lengths and angles are expected to be within the standard values for similar chemical environments. For instance, the C-C single bonds in the butanol chain would be approximately 1.54 Å, while the C-O bond of the alcohol would be around 1.43 Å. The bond lengths within the pyrazole ring would reflect its aromatic character, with C-C and C-N bond lengths intermediate between single and double bonds.

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

A comprehensive investigation into the intermolecular interactions and crystal packing of this compound is currently limited by the absence of publicly available single-crystal X-ray diffraction data. The determination of a crystal structure is a prerequisite for a detailed and accurate analysis of the three-dimensional arrangement of molecules in the solid state and the specific non-covalent forces that govern this organization.

While crystallographic data for this compound is not available, the scientific literature on related pyrazole-containing compounds provides a foundational understanding of the types of intermolecular interactions that could be anticipated in its crystal lattice. Analysis of analogous structures suggests that the following interactions would likely play a crucial role in the crystal packing of the title compound.

Hydrogen Bonding: The primary and most influential intermolecular force expected is hydrogen bonding. The hydroxyl (-OH) group of the butanol moiety is a strong hydrogen bond donor. It would readily participate in forming hydrogen bonds with suitable acceptor atoms. The most probable acceptor would be the sp²-hybridized nitrogen atom of the pyrazole ring (N2). This interaction would lead to the formation of O-H···N hydrogen bonds, which are a common and stabilizing motif in the crystal structures of nitrogen-containing heterocyclic alcohols. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks.

Dipole-Dipole Interactions: The inherent polarity of the pyrazole ring and the C-O and O-H bonds would result in dipole-dipole interactions between neighboring molecules, further contributing to the cohesion of the crystal structure.

Hypothetical Crystal Packing: Based on the interactions described above, a hypothetical packing arrangement for this compound can be postulated. Molecules would likely be arranged to optimize the formation of O-H···N hydrogen bonds, creating a primary structural framework. The hydrophobic butanol chains would then pack in a manner that maximizes van der Waals contacts, likely segregating into regions away from the more polar pyrazole and hydroxyl groups.

It must be reiterated that the above discussion is based on established principles of intermolecular interactions and observations from structurally related compounds. A definitive and detailed description of the crystal packing and intermolecular forces for this compound can only be achieved through experimental determination of its crystal structure via single-crystal X-ray diffraction. Such an analysis would provide precise data on bond lengths, bond angles, and the specific geometry of intermolecular contacts, allowing for a complete and accurate elucidation of its solid-state architecture.

Table of Anticipated Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bonding | Hydroxyl group (-OH) | Pyrazole Nitrogen (N2) | Chains, Dimers, Networks |

| Van der Waals Forces | Butanol chain, Pyrazole ring | Butanol chain, Pyrazole ring | Close packing of nonpolar regions |

| Dipole-Dipole Interactions | Polar bonds (C-N, C-O, O-H) | Polar bonds in adjacent molecules | Alignment of molecular dipoles |

Computational and Theoretical Chemistry Investigations of 3 1h Pyrazol 1 Yl Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide a detailed picture of the electron distribution and the most stable three-dimensional arrangement of the atoms.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 3-(1H-pyrazol-1-yl)butan-1-ol, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be utilized to determine its ground state properties. nih.govdoaj.org This would include optimizing the molecular geometry to find the most stable arrangement of atoms, calculating the total energy, and determining the dipole moment. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape.

Ab Initio and Semi-Empirical Methods for Electronic Configuration and Energy States

Beyond DFT, other quantum chemical methods could provide further insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a rigorous, first-principles approach to solving the electronic Schrödinger equation. Full ab initio SCF calculations have been performed on the parent pyrazole (B372694) molecule to analyze its molecular wave functions, total and orbital energies, and to compare these with experimental data. researchgate.net Such calculations for this compound would yield valuable information about its electronic configuration and the energies of its molecular orbitals. Semi-empirical methods, which incorporate some experimental parameters, could also be employed for a faster, albeit less precise, estimation of these properties.

Conformational Analysis through Molecular Dynamics and Energy Minimization Techniques

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. mdpi.com By simulating the motion of the atoms, MD can identify the most accessible conformations and the energy barriers between them. Following MD simulations, energy minimization techniques would be applied to the identified conformers to determine their relative stabilities. This would result in a potential energy surface, highlighting the global minimum energy conformation and other low-energy isomers. Such studies have been performed on other pyrazole derivatives to understand their structural flexibility. iu.edu.sa

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.comyoutube.comnih.gov

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org From the HOMO and LUMO energies, various reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. ekb.eg

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure.

Predicted Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. bris.ac.uk The accuracy of these predictions has been significantly improved with the advent of machine learning models trained on large datasets of experimental and computed values. nih.gov

Similarly, the vibrational frequencies of the molecule, which correspond to the peaks in an Infrared (IR) spectrum, can be computed. arxiv.org These calculations can help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as the stretching and bending of bonds. Theoretical IR spectra have been predicted for butanol and various pyrazole derivatives. researchgate.netresearchgate.net

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational chemistry can be used to model the potential synthesis routes of this compound and to gain insight into the reaction mechanisms. nih.govresearchgate.net For instance, the synthesis of pyrazole derivatives often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similar precursor. nih.govmdpi.com

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energies for different steps in the reaction, allowing for the determination of the most likely reaction pathway. Such computational studies can elucidate the role of catalysts and predict the stereoselectivity of a reaction, providing valuable information for optimizing synthetic procedures.

Coordination Chemistry of 3 1h Pyrazol 1 Yl Butan 1 Ol As a Prototypical Ligand

Ligand Chelation Modes and Potential Binding Sites (Nitrogen and Oxygen Donation)

The 3-(1H-pyrazol-1-yl)butan-1-ol ligand possesses two primary coordination sites: the sp²-hybridized nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the butanol side chain. This arrangement facilitates its function as a bidentate ligand, forming a stable chelate ring upon coordination to a metal center. The pyrazole nitrogen acts as a soft donor, favoring coordination with transition metals, while the alcohol oxygen is a hard donor, capable of binding to a variety of metal ions.

Synthesis and Isolation of Metal Complexes Derived from this compound

The synthesis of metal complexes with pyrazolyl-alkanol ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comjcsp.org.pk The choice of solvent can influence the solubility of the reactants and the crystallinity of the resulting complex. In many instances, the reaction proceeds at room temperature, although heating may be required to facilitate complex formation.

Transition metal complexes of pyrazole-based ligands are widely studied due to their interesting magnetic, electronic, and catalytic properties. The reaction of this compound with various transition metal salts is expected to yield a diverse range of coordination compounds. For example, copper(II) complexes with pyrazole-derived ligands have been extensively investigated. researchgate.netresearchgate.netnih.govnih.gov Similarly, zinc(II) and cadmium(II) are known to form stable complexes with N,O-donor ligands. nih.govrsc.orgnih.govacs.orgresearchgate.net

Silver(I) complexes with pyrazole-type ligands have also been synthesized and structurally characterized, often exhibiting linear or square-planar coordination geometries. mdpi.commdpi.comdntb.gov.ua Rhenium carbonyl complexes incorporating functionalized pyrazole ligands are of interest for their potential applications in catalysis and materials science. The synthesis of such complexes would likely involve the reaction of this compound with a suitable rhenium carbonyl precursor.

While specific examples with this compound are not readily found in the literature, the general synthetic routes for analogous pyrazolyl-alkanol ligands suggest that complexes with cobalt, nickel, titanium, manganese, chromium, and ruthenium could also be prepared. jlu.edu.cnresearchgate.netnih.govnih.govresearchgate.netmdpi.comscilit.com The table below provides a representative, though largely hypothetical, list of potential transition metal complexes with this compound.

| Metal Ion | Potential Complex Formula | Expected Coordination Geometry |

|---|---|---|

| Cu(II) | [Cu(C₇H₁₂N₂O)₂]X₂ | Distorted Octahedral |

| Zn(II) | [Zn(C₇H₁₂N₂O)₂Cl₂] | Tetrahedral |

| Cd(II) | [Cd(C₇H₁₂N₂O)I₂]n | Octahedral (polymeric) |

| Ag(I) | [Ag(C₇H₁₂N₂O)₂]X | Linear |

| Re(I) | [Re(CO)₃(C₇H₁₁N₂O)] | Fac-octahedral |

| Co(II) | [Co(C₇H₁₂N₂O)₂Cl₂] | Tetrahedral |

| Ni(II) | [Ni(C₇H₁₂N₂O)₂(H₂O)₂]X₂ | Octahedral |

The coordination chemistry of pyrazole-based ligands with lanthanide and actinide elements is an area of growing interest, driven by the potential applications of the resulting complexes in areas such as luminescence and catalysis. nih.gov While there is no specific literature detailing the coordination of this compound with f-block elements, related pyrazole-containing ligands have been shown to form stable complexes with these metals. manchester.ac.ukbohrium.comresearchgate.net The larger ionic radii of lanthanide and actinide ions often lead to higher coordination numbers and more complex coordination geometries. The combination of the pyrazole nitrogen and the butanol oxygen in this compound could provide a suitable binding pocket for these large metal ions.

The formation of adducts between pyrazole-based ligands and main group elements is less explored compared to their transition metal and f-block element chemistry. However, the Lewis basicity of the pyrazole nitrogen and the alcohol oxygen in this compound suggests that it could form adducts with Lewis acidic main group elements such as boron, aluminum, and tin. These interactions would likely involve the donation of the lone pair of electrons from the nitrogen or oxygen atom to an empty orbital on the main group element. Currently, there is a lack of specific research on the formation of such adducts with this compound.

Advanced Structural Characterization of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes, providing detailed information about bond lengths, bond angles, and coordination geometries. mdpi.com Although no specific single-crystal X-ray diffraction studies have been reported for complexes of this compound, the structural features of complexes with analogous pyrazolyl-alkanol ligands can provide valuable insights.

For instance, copper(II) complexes with related N,O-donor pyrazole ligands often exhibit distorted square pyramidal or octahedral geometries. d-nb.infoscilit.com Zinc(II) and cadmium(II) complexes with similar ligands have been shown to adopt tetrahedral or octahedral coordination environments. nih.govresearchgate.net The coordination geometry is influenced by factors such as the size of the metal ion, the steric bulk of the ligand, and the nature of any counter-ions or solvent molecules present in the crystal lattice.

The table below presents hypothetical crystallographic data for a representative complex of this compound, based on typical values observed for similar structures.

| Parameter | Hypothetical Value for Cu(C₇H₁₁N₂O)₂(H₂O)₂₂ |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 15.2 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Z | 4 |

| Cu-N bond length (Å) | ~2.0 |

| Cu-O bond length (Å) | ~2.3 |

Spectroscopic Profiling (NMR, IR, UV-Vis, EPR) of Metal-Ligand Interactions

The coordination of this compound to a metal center induces significant changes in its spectroscopic signatures. These changes provide critical insights into the nature of the metal-ligand bond and the coordination environment. While specific data for this exact ligand are not extensively published, analysis of related pyrazole-based ligands allows for a detailed projection of its spectroscopic behavior. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the coordination of the ligand. Upon complexation, the proton and carbon signals of the pyrazole ring and the butanol backbone experience noticeable shifts.

¹H NMR: The proton signals of the pyrazole ring (H3, H4, and H5) typically shift downfield upon coordination to a metal center, which is indicative of the donation of electron density from the pyrazole nitrogen to the metal. Similarly, the protons on the carbon adjacent to the hydroxyl group (-CH-OH) and the methylene (B1212753) protons of the butanol chain also exhibit shifts, confirming the involvement of the alcohol moiety in coordination or its proximity to the metallic center. In complexes with paramagnetic metal ions, these signals may be significantly broadened or shifted. huntresearchgroup.org.uk

¹³C NMR: The carbon signals of the pyrazole ring, particularly C3 and C5, are sensitive to coordination and generally shift upon complex formation. The carbon atom bearing the hydroxyl group also shows a characteristic shift, providing further evidence of the ligand's binding mode. huntresearchgroup.org.uk

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups involved in coordination by observing shifts in their vibrational frequencies.

ν(O-H) band: In the free ligand, a broad absorption band corresponding to the O-H stretching vibration of the alcohol group is typically observed around 3400-3300 cm⁻¹. Upon coordination of the hydroxyl group to a metal, this band may sharpen and shift to a lower frequency, or disappear entirely if deprotonation occurs.

ν(C=N) and Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring, usually found in the 1600-1400 cm⁻¹ region, are expected to shift to higher or lower frequencies upon coordination. researchgate.netiupac.org These shifts are a direct consequence of the perturbation of the ring's electronic structure upon binding to the metal.

New Bands: The formation of new, weaker bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations, providing direct evidence of coordination. nih.gov

| Spectroscopic Technique | Observed Change upon Coordination with a Metal Ion | Typical Region/Shift |

| ¹H NMR | Downfield shift of pyrazole ring protons (H3, H4, H5) | Δδ = +0.1 to +1.0 ppm |

| Shift of protons adjacent to the hydroxyl group | Variable | |

| ¹³C NMR | Shift of pyrazole ring carbons (C3, C5) | Variable |

| IR Spectroscopy | Shift/broadening of ν(O-H) stretch | 3400-3200 cm⁻¹ |

| Shift in pyrazole ring vibrations (ν(C=N), ν(C=C)) | 1600-1400 cm⁻¹ | |

| Appearance of new ν(M-N) and ν(M-O) bands | < 600 cm⁻¹ |

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal-ligand complex, which are often responsible for their color.

Ligand-Based Transitions: The free this compound ligand is expected to show absorptions in the UV region corresponding to π→π* and n→π* transitions within the pyrazole ring. nih.govacs.org Upon complexation, these bands may shift in energy (either a bathochromic/red shift or a hypsochromic/blue shift) due to the stabilization or destabilization of the involved orbitals.

d-d Transitions: For complexes with transition metals having d-electrons (e.g., Cu(II), Ni(II), Co(II)), weak absorption bands may appear in the visible region. researchgate.net These bands correspond to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and number of these transitions are dependent on the geometry of the complex and the metal ion, as described by Ligand Field Theory. researchgate.net

Charge-Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands can also be observed. These are typically much more intense than d-d transitions and involve the transfer of an electron between a ligand-based orbital and a metal-based orbital. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is applicable to complexes containing paramagnetic metal ions, such as Cu(II) or high-spin Fe(III). The EPR spectrum provides detailed information about the electronic environment of the unpaired electron(s). For a Cu(II) complex, the g-tensor values (g|| and g⊥) can help determine the coordination geometry (e.g., square planar, tetrahedral, or octahedral). acs.org The presence of hyperfine coupling with the metal nucleus (e.g., ⁶³Cu and ⁶⁵Cu) and with donor atoms like nitrogen can further elucidate the nature of the metal-ligand bond and the delocalization of the unpaired electron onto the ligand.

Electronic Structure and Bonding Analysis in Metal-Ligand Complexes

The interaction between this compound and a metal ion can be described using theoretical models that explain the electronic structure and the nature of the chemical bonds formed.

Application of Ligand Field Theory and Molecular Orbital Diagram Construction

Ligand Field Theory (LFT), an extension of crystal field theory, incorporates aspects of molecular orbital (MO) theory to describe the electronic structure of coordination compounds. libretexts.org When this compound acts as a bidentate ligand, coordinating through the N2 of the pyrazole ring and the oxygen of the butanol arm, it creates a ligand field that lifts the degeneracy of the metal's d-orbitals. libretexts.orgdalalinstitute.com

In a hypothetical octahedral complex, [M(L)₃]ⁿ⁺, the six donor atoms (three nitrogen, three oxygen) would cause the five d-orbitals to split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). dalalinstitute.com The energy separation between these levels is denoted as Δo (the octahedral ligand field splitting parameter).

A qualitative molecular orbital diagram for such an octahedral complex would be constructed by considering the interactions between the metal's valence orbitals (nd, (n+1)s, (n+1)p) and the sigma (σ) and pi (π) donor orbitals of the ligands.

σ-Bonding: The pyrazole nitrogen and the alcohol oxygen each provide a lone pair of electrons in a σ-type orbital for donation to the metal ion. These ligand group orbitals combine with the metal's s, p, and eg (dx²-y², dz²) orbitals to form bonding (σ) and antibonding (σ*) molecular orbitals.

π-Bonding: The pyrazole ring is a π-system. It can act as a weak π-donor. nih.gov This interaction would involve the filled π-orbitals of the pyrazole ring overlapping with the t₂g orbitals of the metal, raising their energy slightly. The alcohol oxygen can also act as a π-donor.

Resulting MO Diagram: The resulting MO diagram would show the bonding σ orbitals at low energy, primarily ligand in character. The metal's t₂g and eg* orbitals become the frontier orbitals. The t₂g orbitals may be slightly destabilized due to π-donor interactions, while the eg* orbitals are significantly destabilized due to strong σ-antibonding interactions. The magnitude of Δo depends on the field strength of the pyrazole and alcohol donors.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and orbital interactions within a molecule. For a complex of this compound, NBO analysis can quantify the donor-acceptor interactions that constitute the coordinate bonds.

The analysis focuses on the interaction between filled "donor" NBOs (the lone pairs of the pyrazole nitrogen and the alcohol oxygen) and empty "acceptor" NBOs (the vacant valence orbitals of the metal ion). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction.

M-N Bond: A significant E(2) value would be expected for the interaction between the nitrogen lone pair (LP(N)) and the empty metal orbitals (LP*(M)). This quantifies the donation from the pyrazole ligand to the metal center.

M-O Bond: Similarly, a large E(2) value for the interaction between the oxygen lone pairs (LP(O)) and the metal's acceptor orbitals (LP*(M)) would confirm and quantify the strength of the alcohol's coordination.

By comparing the E(2) values, one can assess the relative donor strengths of the nitrogen and oxygen atoms in the ligand. NBO analysis also provides information on the natural atomic charges, revealing the extent of electron transfer from the ligand to the metal upon complexation.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interaction Type |

| LP (N) of Pyrazole | LP* (Metal) | 30 - 50 | σ-donation from pyrazole nitrogen |

| LP (O) of Butanol | LP* (Metal) | 20 - 40 | σ-donation from alcohol oxygen |

Note: The E(2) values are hypothetical estimates for a typical first-row transition metal complex and serve to illustrate the expected output of an NBO analysis.

Thermodynamic and Kinetic Investigations of Metal-Ligand Complexation Equilibria

The formation of a metal complex with this compound is an equilibrium process that can be characterized by thermodynamic and kinetic parameters.

M²⁺ + L ⇌ [ML]²⁺ ; K₁ = [[ML]²⁺] / ([M²⁺][L]) [ML]²⁺ + L ⇌ [ML₂]²⁺ ; K₂ = [[ML₂]²⁺] / ([[ML]²⁺][L])

The stability of complexes with this compound will be influenced by several factors:

Nature of the Metal Ion: The stability generally follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Chelate Effect: As a bidentate ligand, it forms a chelate ring (likely a six-membered ring) with the metal ion, which provides extra stability compared to two analogous monodentate ligands (the chelate effect).

Ligand Basicity: The basicity (pKa) of the pyrazole nitrogen and the alcohol oxygen influences the stability of the resulting complex.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be determined from the temperature dependence of the stability constants. A negative ΔG° indicates spontaneous complex formation. The signs and magnitudes of ΔH° and ΔS° provide insight into whether the complexation is enthalpy- or entropy-driven.

| Metal Ion | log K₁ (approx.) | log K₂ (approx.) | Stability Order |

| Co(II) | 4.5 - 5.5 | 3.5 - 4.5 | Co(II) < Ni(II) < Cu(II) |

| Ni(II) | 5.0 - 6.0 | 4.0 - 5.0 | |

| Cu(II) | 7.0 - 8.5 | 6.0 - 7.5 |

Note: These values are representative approximations based on data for similar substituted pyrazole ligands and illustrate expected trends.

Kinetics: Kinetic studies focus on the rates of complex formation and dissociation (ligand exchange). The lability of the complex—how quickly the ligand can be replaced by another molecule (e.g., a solvent molecule)—is a key kinetic parameter. For first-row transition metal aqua ions, the rate of water exchange varies significantly, which in turn affects the rate of complex formation. The coordination of the relatively flexible butanol chain may influence the rate at which the complex is formed and its subsequent rearrangement to the most stable geometry.

Reactivity and Derivatization Studies of 3 1h Pyrazol 1 Yl Butan 1 Ol

Transformations at the Hydroxyl Functionality

The secondary hydroxyl group in 3-(1H-pyrazol-1-yl)butan-1-ol is a prime site for a variety of chemical transformations, allowing for significant structural modifications. These reactions are characteristic of secondary alcohols and include esterification, etherification, and oxidation. nih.gov

Esterification and Etherification Reactions for Structural Modification

Esterification and etherification are fundamental reactions for modifying the hydroxyl group, often altering the compound's physical and chemical properties.

Esterification: The conversion of this compound to its corresponding ester can be readily achieved through reaction with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com This equilibrium-driven reaction typically involves heating the alcohol with a carboxylic acid, such as acetic acid, to yield the ester and water. masterorganicchemistry.com The structural modification introduces an ester functional group, which can serve as a precursor for further synthetic transformations. medcraveonline.com

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetic Acid (CH₃COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | 3-(1H-pyrazol-1-yl)butyl acetate |

Etherification: The synthesis of ethers from this compound is commonly performed via the Williamson ether synthesis. This two-step process begins with the deprotonation of the hydroxyl group by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide intermediate. The subsequent reaction of this alkoxide with an alkyl halide, for instance, methyl iodide, results in the formation of the corresponding ether derivative.

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Anhydrous solvent (e.g., THF) | 1-(1-methoxybutan-3-yl)-1H-pyrazole |

Oxidation Reactions to Carbonyl Derivatives

The secondary alcohol functionality of this compound can be oxidized to yield a ketone. The choice of oxidizing agent is crucial to ensure the reaction stops at the ketone stage without further oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or treatment with potassium dichromate (K₂Cr₂O₇) in an acidic medium are effective for this transformation. nagwa.com The resulting product is 3-(1H-pyrazol-1-yl)butan-2-one, a carbonyl derivative that opens up further avenues for derivatization, such as reductive amination or Wittig reactions.

| Reactant | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-(1H-pyrazol-1-yl)butan-2-one |

| This compound | Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Heat (Reflux) | 3-(1H-pyrazol-1-yl)butan-2-one |

Reactions Involving Alkoxide Formation

The formation of an alkoxide is a key initial step for several transformations of the hydroxyl group, most notably the Williamson ether synthesis. The reaction of this compound with a strong base, such as an alkali metal like sodium or a metal hydride like sodium hydride, results in the deprotonation of the alcohol. This generates the highly reactive sodium 3-(1H-pyrazol-1-yl)butan-1-oxide. This intermediate is a potent nucleophile that can readily participate in substitution reactions with various electrophiles, not limited to alkyl halides, thereby enabling the synthesis of a wide range of ether derivatives.

Chemical Modifications at the Pyrazole (B372694) Nitrogen Atom

The pyrazole ring in this compound is an aromatic heterocycle with two nitrogen atoms. mdpi.com Since the N-1 position is already substituted with the butanol side chain, chemical modifications involving electrophiles target the sp²-hybridized, pyridine-like N-2 atom. mdpi.com

Alkylation and Acylation of Pyrazole Nitrogen

Alkylation and acylation of the N-1 substituted pyrazole ring lead to the formation of positively charged pyrazolium (B1228807) salts.

Alkylation: The reaction of this compound with an alkylating agent, such as an alkyl halide, results in the alkylation of the N-2 nitrogen. semanticscholar.org This process, a form of quaternization, converts the neutral pyrazole into a cationic pyrazolium species. For example, using methyl iodide as the alkylating agent yields a 1,2-disubstituted pyrazolium iodide salt. These ionic compounds often exhibit different solubility and reactivity compared to the parent molecule.

Acylation: Similarly, acylation at the N-2 position can be achieved using acylating agents like acid chlorides or anhydrides. This reaction also produces a quaternary pyrazolium salt, specifically an N-acylpyrazolium salt. These salts are typically highly reactive and can be used as acyl transfer agents in subsequent synthetic steps. The direct acylation of pyrazoles is a known method for producing such derivatives. mdpi.comresearchgate.net

Quaternization and N-Oxidation Reactions

Further exploring the reactivity at the N-2 position, quaternization and N-oxidation represent important derivatization strategies.

Quaternization: As introduced in the previous section, the reaction of an N-1 substituted pyrazole with an electrophile like an alkyl halide is termed quaternization because it results in a nitrogen atom with four covalent bonds and a positive charge. csic.es This is a general and predictable reaction for N-substituted pyrazoles, providing access to a class of compounds known as pyrazolium salts.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Inert solvent (e.g., Acetonitrile) | 1-(3-hydroxybutan-1-yl)-2-methyl-1H-pyrazol-2-ium iodide |

| This compound | Benzyl Bromide (BnBr) | Inert solvent, Heat | 2-benzyl-1-(3-hydroxybutan-1-yl)-1H-pyrazol-2-ium bromide |

N-Oxidation: The pyridine-like nitrogen atom (N-2) of the pyrazole ring can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids, for instance, meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyrazole N-oxides are versatile synthetic intermediates. researchgate.net The N-oxide functionality activates the pyrazole ring for various subsequent transformations, including regiocontrolled functionalization. researchgate.net

Functionalization of the Butyl Aliphatic Chain

The aliphatic butyl chain of this compound offers several avenues for structural modification. These include the direct functionalization of C-H bonds and the creation of unsaturated systems through elimination reactions.

Selective C-H Functionalization Strategies

The selective activation and functionalization of sp³ C-H bonds on an aliphatic chain represent a formidable challenge in modern organic synthesis due to their inherent stability and ubiquity. In the context of this compound, such strategies would allow for the introduction of new functional groups directly onto the butyl backbone without pre-functionalization.

Research in the broader field of pyrazole chemistry has heavily focused on the transition-metal-catalyzed C-H functionalization of the pyrazole ring itself. These methods typically utilize the directing capacity of one of the pyrazole's nitrogen atoms to achieve regioselective arylation, alkenylation, or alkynylation at the C4 or C5 positions.

However, the selective C-H functionalization of the N-alkyl chain is less explored. Theoretically, the pyridine-like N2 atom of the pyrazole ring could act as a directing group, coordinating to a metal catalyst and delivering it to a specific C-H bond on the butyl chain via the formation of a metallacyclic intermediate. This approach, known as remote C-H activation, is challenging for flexible alkyl chains due to entropic penalties and the need for a stable cyclometalated intermediate. Success would depend on the catalyst's ability to differentiate between the various methylene (B1212753) (C-2, C-4) and methine (C-3) C-H bonds. Given the lack of specific literature for this substrate, any proposed C-H functionalization of the butyl chain remains a prospective area for research.

Elimination Reactions for the Formation of Unsaturated Derivatives

The primary alcohol functionality of this compound provides a reliable handle for inducing elimination reactions to generate unsaturated derivatives. The most common of these is acid-catalyzed dehydration.

When treated with strong protic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, the hydroxyl group is protonated to form a good leaving group (H₂O). For primary alcohols, the subsequent elimination can proceed through an E2 mechanism. However, under these conditions, there is also a significant potential for rearrangement via hydride shifts to form more stable carbocation intermediates, leading to a mixture of products.

The reaction pathway could involve:

Initial formation of a primary carbocation at the C-1 position upon loss of water.

A rapid 1,2-hydride shift to form a more stable secondary carbocation at C-2.

A subsequent 1,2-hydride shift from C-3 to C-2 could yield an even more stable tertiary carbocation at C-3.

Deprotonation from adjacent carbons would then lead to a mixture of alkenes, with the most substituted alkene being the major product according to Zaitsev's rule.

To circumvent the issue of rearrangements and gain better control over the product distribution, alternative two-step methods can be employed. The hydroxyl group can first be converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). Subsequent treatment with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) would induce a clean E2 elimination, typically yielding the less substituted Hofmann product if a sterically hindered base is used. Another common reagent for the direct dehydration of alcohols under milder, non-acidic conditions is phosphorus oxychloride (POCl₃) in pyridine.

| Reaction Type | Reagents and Conditions | Potential Major Product(s) | Mechanism Notes |

|---|---|---|---|

| Acid-Catalyzed Dehydration | Conc. H₂SO₄ or H₃PO₄, Heat | 1-(But-2-en-1-yl)-1H-pyrazole (via rearrangement) | E1-like mechanism involving carbocation rearrangements; follows Zaitsev's rule. |

| Two-Step Elimination (via Tosylate) | 1. TsCl, Pyridine 2. t-BuOK | 1-(But-3-en-1-yl)-1H-pyrazole | E2 mechanism; sterically hindered base favors the Hofmann (less substituted) product. |

| Dehydration with POCl₃ | POCl₃, Pyridine, 0 °C to rt | 1-(But-3-en-1-yl)-1H-pyrazole | E2 mechanism on a chlorophosphate intermediate; generally avoids rearrangements. |

Integration into Larger Molecular Systems via Cross-Coupling and Other Coupling Reactions

This compound can be incorporated into larger, more complex molecules through reactions targeting either the pyrazole ring or the terminal hydroxyl group.

The pyrazole ring is an electron-rich heterocycle amenable to various C-H activation and cross-coupling reactions. Transition-metal catalysis, particularly with palladium, has been extensively used to forge new C-C and C-heteroatom bonds at the C4 and C5 positions of the pyrazole nucleus. Direct C-H arylation, for example, can couple the pyrazole ring with aryl halides. Alternatively, the pyrazole ring can first be halogenated (e.g., brominated or iodinated) at a specific position, followed by standard cross-coupling reactions such as Suzuki-Miyaura (using boronic acids), Heck (using alkenes), or Sonogashira (using terminal alkynes) couplings. These strategies allow for the pyrazole moiety to serve as a versatile scaffold, connecting the butanol side chain to diverse aromatic or unsaturated systems.

The hydroxyl group on the butyl chain provides a second, distinct point of attachment. It can be readily used in classic etherification (e.g., Williamson ether synthesis) or esterification reactions. More advanced methods include palladium-catalyzed C-O cross-coupling reactions, which can form an ether linkage between the butanol chain and an aryl halide. Furthermore, the alcohol can be converted into an alkyl halide or sulfonate, transforming it into an electrophilic partner for cross-coupling with various organometallic reagents (e.g., Negishi or Suzuki coupling) to form new C-C bonds at the terminus of the chain.

| Reactive Site | Reaction Type | Typical Reagents | Resulting Linkage |

|---|---|---|---|

| Pyrazole Ring (C4/C5) | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Pyrazole-Aryl (C-C) |

| Pyrazole Ring (C4/C5) | Heck Coupling | Alkene, Pd Catalyst, Base | Pyrazole-Alkenyl (C-C) |

| Hydroxyl Group | C-O Cross-Coupling | Ar-X, Pd Catalyst, Base | Alkyl-Aryl Ether (C-O) |

| Hydroxyl Group (as Alkyl-X) | Negishi Coupling | R-ZnCl, Ni or Pd Catalyst | Alkyl-Alkyl/Aryl (C-C) |

| Hydroxyl Group | Esterification | Carboxylic Acid, Acid Catalyst | Ester (C-O) |

Applications in Catalysis and Advanced Materials Chemistry

Homogeneous Catalysis Utilizing Metal Complexes of 3-(1H-pyrazol-1-yl)butan-1-ol

Metal complexes incorporating pyrazole-based ligands are widely explored as homogeneous catalysts due to the tunable electronic and steric properties of the pyrazole (B372694) ring. The nitrogen atoms of the pyrazole can coordinate to a metal center, forming stable complexes that can catalyze a variety of organic transformations.

Design of Chiral Catalysts for Asymmetric Transformations

The structure of this compound possesses a chiral center at the third carbon of the butane (B89635) chain. This inherent chirality makes it a potential candidate for the development of chiral ligands for asymmetric catalysis. In principle, coordination of this ligand to a metal center could create a chiral environment, enabling the enantioselective synthesis of valuable molecules. Asymmetric synthesis is a critical field, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. Despite this potential, specific studies detailing the design and application of chiral catalysts derived from this compound for asymmetric transformations have not been reported in the reviewed literature.

Application in Oxidation and Reduction Reactions

Metal complexes are workhorses in the catalysis of oxidation and reduction reactions. Pyrazole-containing ligands can stabilize various oxidation states of a metal center, facilitating electron transfer processes inherent to these reactions. For instance, copper complexes with functionalized pyrazolyl ligands have been investigated for their catecholase activities, which involve oxidation processes. While the butanol functional group in this compound could potentially coordinate to a metal center and influence its catalytic activity, no specific research findings on its application in oxidation or reduction reactions were found.

Catalysis of Polymerization and Coupling Reactions

The development of catalysts for polymerization and cross-coupling reactions is a cornerstone of modern chemistry, enabling the synthesis of polymers and complex organic molecules. Scorpionate ligands, which are poly(pyrazol-1-yl)methane compounds, have shown promise in this area. Furthermore, zinc and copper complexes with (pyrazolylmethyl)pyridine ligands have been used as initiators for the ring-opening polymerization of lactides. However, there is no available data on the use of metal complexes of this compound in catalyzing polymerization or coupling reactions.

Heterogeneous Catalysis through Ligand Immobilization on Support Materials

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recycling, ligands can be immobilized on solid supports to create heterogeneous catalysts. The hydroxyl group of this compound provides a convenient anchor point for covalent attachment to support materials like silica, alumina, or polymers. This immobilization could potentially prevent catalyst deactivation and allow for easier product purification. Despite the clear potential for this application, there are no specific reports on the immobilization of this compound and its use in heterogeneous catalysis.

Supramolecular Chemistry and Self-Assembly Processes

The pyrazole ring and the butanol arm of this compound offer multiple sites for non-covalent interactions, such as hydrogen bonding and coordination bonds. These interactions are fundamental to supramolecular chemistry, where molecules self-assemble into larger, well-defined structures.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov These materials have garnered significant interest due to their porosity and potential applications in gas storage, separation, and catalysis. nih.gov Pyrazole-containing ligands are frequently used in the construction of CPs and MOFs. researchgate.net The bifunctional nature of this compound, with its N-donor pyrazole ring and O-donor hydroxyl group, makes it a theoretically suitable linker for the synthesis of such materials. The specific geometry of the ligand could lead to novel network topologies and functionalities. However, a review of the current literature reveals no instances of this compound being incorporated into coordination polymers or MOFs.

Despite a comprehensive search for scientific literature, no specific information was found regarding the applications of the chemical compound This compound in the formation of hydrogen-bonded organic frameworks, selective metal ion sensing, or anion recognition mechanisms.

General information on pyrazole derivatives indicates their broad utility in coordination chemistry and materials science. Pyrazole moieties are known to act as ligands for metal ions and can participate in hydrogen bonding. This suggests that, hypothetically, this compound could possess properties relevant to the outlined topics. The presence of both a pyrazole ring and a hydroxyl group offers potential sites for coordination and hydrogen bonding interactions, which are fundamental to the formation of supramolecular structures like hydrogen-bonded organic frameworks and for the development of chemical sensors.

However, without specific research dedicated to this compound, any discussion of its role in these applications would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings. The absence of specific data prevents the creation of the requested detailed article, including data tables and in-depth research findings for the specified subsections.

Therefore, this article cannot be generated as per the user's instructions due to the lack of available scientific information on the specific applications of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The presence of a chiral center in 3-(1H-pyrazol-1-yl)butan-1-ol necessitates the development of synthetic methods that can control its stereochemistry. While general methods for pyrazole (B372694) synthesis, such as the reaction of 1,3-dicarbonyl compounds with hydrazines, are well-established, achieving high stereoselectivity for substituted derivatives remains a challenge. researchgate.net

Future research should focus on asymmetric synthesis to produce enantiomerically pure forms of the compound. This is crucial as the biological activity and material properties of chiral molecules are often enantiomer-dependent. eurasianjournals.com Potential strategies could involve:

Asymmetric Michael Addition: Utilizing chiral catalysts for the conjugate addition of pyrazole to α,β-unsaturated precursors. Research on related systems has shown that stereoselectivity can be achieved, although it is often dependent on the specific catalyst and reaction conditions. nih.gov

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of a racemic mixture of this compound or its precursors.

Chiral Pool Synthesis: Starting from readily available chiral building blocks to construct the desired enantiomer.

Improving the efficiency of existing synthetic routes is also paramount. This includes exploring solvent-free reaction conditions or utilizing catalysts that can be easily recovered and reused, contributing to greener and more cost-effective chemical processes. researchgate.netmdpi.com

Table 1: Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Description | Key Research Goal |

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to guide the formation of a specific enantiomer. | Achieve high enantiomeric excess (>99%) and yield. |

| Enzymatic Resolution | Application of enzymes (e.g., lipases) to selectively acylate one enantiomer, allowing for separation. | Identify robust enzymes with high selectivity for the target molecule. |

| Chiral Auxiliary Methods | Temporarily attaching a chiral auxiliary to the precursor to direct the stereochemical outcome of a reaction. | Develop easily attachable and removable auxiliaries. |

Exploration of Unique Coordination Modes and Multimetallic Complex Architectures

The pyrazole ring is an excellent ligand for a wide range of metal ions due to its two nitrogen atoms, which can act as coordination sites. mdpi.comresearchgate.net The additional hydroxyl group in this compound provides another potential coordination site, allowing for more complex and unique binding modes.

Future investigations should systematically explore its coordination chemistry with various transition metals. researchgate.net This includes:

Mononuclear vs. Polynuclear Complexes: Determining the conditions (e.g., metal-to-ligand ratio, solvent, counter-ion) that favor the formation of simple mononuclear complexes versus more complex bridged, polynuclear, or coordination polymer structures. nih.govdntb.gov.ua

Chelating and Bridging Behavior: Investigating how the molecule can act as a chelating ligand, using both the pyrazole nitrogen and the butanol oxygen, or as a bridging ligand to link multiple metal centers. The flexibility of the butyl chain could allow for the formation of stable metallacycles of various sizes.

Multimetallic Architectures: Deliberately designing and synthesizing multimetallic complexes, including heterometallic systems containing different metal ions. These structures are of interest for their potential applications in catalysis and as models for metalloenzymes. nih.gov The study of trinuclear metal pyrazolate complexes has shown interesting photoluminescent properties arising from intermolecular metallophilic interactions. mdpi.com

Advanced Computational Modeling for Predictive Material Design and Catalytic Activity

Computational chemistry has become an indispensable tool for understanding molecular behavior and predicting the properties of new materials. eurasianjournals.com For this compound and its derivatives, advanced computational modeling can accelerate discovery and provide insights that are difficult to obtain through experiments alone.

Key areas for future computational research include:

Predicting Coordination Geometries: Using Density Functional Theory (DFT) to model the interaction of the ligand with different metal ions, predicting the most stable coordination geometries and electronic structures of the resulting complexes. eurasianjournals.com

Simulating Catalytic Cycles: For potential catalytic applications, molecular dynamics (MD) simulations and quantum mechanical/molecular mechanics (QM/MM) methods can be used to model reaction pathways, identify transition states, and calculate activation energies. This can help in understanding reaction mechanisms and designing more efficient catalysts. eurasianjournals.comnih.gov

Virtual Screening for Functional Materials: Employing computational screening techniques to predict the properties of materials incorporating this ligand, such as the bandgap of coordination polymers or the binding affinity of metal-organic frameworks (MOFs) for specific guest molecules. mdpi.com This approach can guide synthetic efforts toward the most promising candidates. nih.gov

Table 2: Computational Methods and Their Applications

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Electronic Structure Analysis | Molecular orbital energies, charge distribution, reaction energetics. eurasianjournals.com |

| Molecular Dynamics (MD) | Simulation of Dynamic Behavior | Conformational changes, solvent effects, binding free energies. eurasianjournals.com |

| 3D-QSAR | Structure-Activity Relationships | Correlation of 3D structure with biological or catalytic activity. nih.gov |

Integration into Emerging Functional Materials Beyond Traditional Catalysis

The unique combination of a pyrazole heterocycle and a functional alcohol group makes this compound an attractive building block for a new generation of functional materials. While pyrazole-based ligands are used in catalysis, their potential extends far beyond this traditional application. rsc.orgbohrium.com

Future research should explore its incorporation into:

Metal-Organic Frameworks (MOFs): The ligand can be used as a linker to construct porous MOFs. The hydroxyl group could be used for post-synthetic modification, allowing for the tuning of the framework's properties for applications in gas storage, separation, or sensing. researchgate.net